molecular formula C8H4BrClO B2572486 7-Bromo-6-chloro-1-benzofuran CAS No. 1427404-45-2

7-Bromo-6-chloro-1-benzofuran

Cat. No.: B2572486
CAS No.: 1427404-45-2
M. Wt: 231.47
InChI Key: GLYRZZHNOLUQDP-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1-benzofuran is a useful research compound. Its molecular formula is C8H4BrClO and its molecular weight is 231.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-6-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRZZHNOLUQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427404-45-2
Record name 7-bromo-6-chloro-1-benzofuran
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Foundational & Exploratory

7-Bromo-6-chloro-1-benzofuran CAS number and molecular weight

[1][2]

Executive Summary

7-Bromo-6-chloro-1-benzofuran is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates and organic materials.[1] Distinguished by its orthogonal halogen substitution pattern (bromine at C7, chlorine at C6), it serves as a versatile scaffold for sequential cross-coupling reactions.

This guide provides a comprehensive technical profile, validated synthetic methodologies, and strategic application frameworks for researchers utilizing this compound in drug discovery and medicinal chemistry.

Core Identity Data[3]
PropertyValue
CAS Number 1427404-45-2
IUPAC Name This compound
Molecular Formula C₈H₄BrClO
Molecular Weight 231.47 g/mol
Monoisotopic Mass 229.9134 Da
SMILES ClC1=C(Br)C2=C(C=CO2)C=C1
InChIKey GLYRZZHNOLUQDP-UHFFFAOYSA-N

Chemical Profile & Physical Properties[4]

The physicochemical properties of this compound are dictated by the electron-withdrawing nature of the halogen substituents on the benzofuran core.[1] The C7-bromine atom is sterically crowded by the adjacent oxygen bridge, yet it remains the most reactive site for oxidative addition, a critical feature for synthetic planning.

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidCrystalline form is typical upon purification.[1]
Melting Point 65–70 °C (Predicted)Experimental values vary by purity/polymorph.[1]
Boiling Point ~280 °C (at 760 mmHg)Predicted based on halogenated benzofuran analogs.[1]
Solubility DMSO, DCM, Ethyl AcetateLow solubility in water; lipophilic profile (LogP ~3.8).[1]
Stability Light SensitiveStore under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Synthetic Methodology

The synthesis of this compound typically follows a Rapoport-Stoermer type cyclization or a modified Williamson ether synthesis followed by acid-mediated ring closure.[1] The following protocol is derived from standard methodologies for 7-substituted benzofurans [1, 2].

Retrosynthetic Logic

The C7-Br and C6-Cl positions dictate the starting phenol: 2-bromo-3-chlorophenol . The furan ring is constructed via O-alkylation followed by electrophilic cyclization onto the C6 position of the phenol (which becomes C3a of the benzofuran).

Protocol: Two-Step Cyclization
Step 1: O-Alkylation

Reagents: 2-Bromo-3-chlorophenol, Bromoacetaldehyde dimethyl acetal, K₂CO₃, DMF.[1]

  • Dissolution: Dissolve 2-bromo-3-chlorophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Dropwise add bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Reflux: Heat to 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate to yield the acetal intermediate.

Step 2: Acid-Mediated Cyclization

Reagents: Polyphosphoric acid (PPA) or Amberlyst-15, Chlorobenzene or Toluene.[1]

  • Activation: Dissolve the acetal intermediate in chlorobenzene.

  • Cyclization: Add PPA (catalytic excess) or Amberlyst-15 resin.[1]

  • Heating: Reflux at 110-130°C for 2-4 hours. This step involves the formation of an oxocarbenium ion followed by electrophilic attack on the aromatic ring.

  • Purification: Filter catalyst, neutralize with NaHCO₃, and purify via silica gel column chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).

Synthetic Pathway Diagram[5]

SynthesisPathStart2-Bromo-3-chlorophenolInterAcetal Intermediate(O-Alkylated)Start->InterK2CO3, DMF100°C, Sn2Reagent1Bromoacetaldehydedimethyl acetalReagent1->InterFinalThis compound(CAS 1427404-45-2)Inter->FinalPPA or Amberlyst-15Reflux, Cyclization

Figure 1: Two-step synthetic pathway starting from substituted phenol precursors.

Strategic Applications: Orthogonal Functionalization

The primary value of this compound lies in the reactivity difference between the C-Br and C-Cl bonds.[1]

Chemoselectivity Principle

The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker and more labile to oxidative addition by Palladium(0) catalysts than the C-Cl bond (~81 kcal/mol). This allows researchers to perform site-selective cross-coupling at the C7 position while leaving the C6-chlorine intact for subsequent transformations.

Validated Workflows
  • C7-Selective Suzuki-Miyaura Coupling:

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Conditions: Mild base (Na₂CO₃), Boronic acid (1.1 eq), 80°C.

    • Outcome: Substitution exclusively at C7.

  • C6-Activation (Step 2):

    • Catalyst: Requires bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) to activate the sluggish C-Cl bond.[1]

    • Conditions: Stronger base (KOtBu or Cs₂CO₃), higher temperature (100-120°C).

Reactivity Logic Diagram

Reactivitycluster_C7Phase 1: C7 Functionalization (High Reactivity)cluster_C6Phase 2: C6 Functionalization (Low Reactivity)CoreThis compoundStep1Pd(0) Oxidative Addition(Fast at C-Br)Core->Step1Standard ConditionsProd17-Aryl-6-chloro-benzofuranStep1->Prod1Step2Pd(0)/Ligand* Oxidative Addition(Requires Activation of C-Cl)Prod1->Step2Advanced Ligands (e.g., XPhos)Prod26,7-Diaryl-benzofuranStep2->Prod2

Figure 2: Sequential orthogonal cross-coupling strategy leveraging halogen reactivity differentials.

Safety & Handling (MSDS Highlights)

As a halogenated aromatic, this compound requires standard chemical hygiene.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.[2]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

References

  • PubChem. (2026).[3][4] Compound Summary: this compound.[1][5][6] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2014). CN103724305A: Preparation method of 7-bromobenzofuran.[1] Retrieved February 4, 2026, from

Technical Whitepaper: The Pharmacophore Logic of 7-Bromo-6-chloro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Utility in Drug Discovery

Executive Summary: The Structural Rationale

The benzofuran moiety is a "privileged structure" in medicinal chemistry, serving as the core architecture for a vast array of bioactive natural products and synthetic drugs.[1][2] Within this class, the 7-Bromo-6-chloro-1-benzofuran scaffold represents a highly specialized pharmacophore designed to exploit specific physicochemical advantages:

  • Metabolic Blockade: The C6 and C7 positions on the benzofuran ring are common sites for cytochrome P450-mediated hydroxylation. Disubstitution with halogens at these positions effectively "blocks" metabolic soft spots, significantly extending the half-life (

    
    ) of the molecule.
    
  • Halogen Bonding (

    
    -hole):  The bromine atom at C7 is large and polarizable, capable of acting as a Lewis acid to form halogen bonds with carbonyl oxygens or nitrogen atoms in target protein binding pockets (e.g., kinases or tubulin).
    
  • Lipophilicity Modulation: The specific combination of Chloro- and Bromo- substituents increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets like DNA gyrase (bacteria) or tubulin (cancer cells).

This guide details the synthesis, therapeutic applications, and validation protocols for derivatives based on this high-value scaffold.

Synthetic Access: Constructing the Core

Reliable access to the this compound core is the prerequisite for any SAR (Structure-Activity Relationship) study. The most robust method involves the cyclization of substituted phenoxyacetaldehydes.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the logical flow for synthesizing the core scaffold from commercially available precursors.

SynthesisWorkflow Start Starting Material: 2-Bromo-3-chlorophenol Step1 Alkylation: Bromoacetaldehyde diethyl acetal (K2CO3, DMF, Reflux) Start->Step1 SN2 Reaction Inter Intermediate: Aryl Acetal Ether Step1->Inter Step2 Cyclization: Polyphosphoric Acid (PPA) (100°C, 2h) Inter->Step2 Acid-Catalyzed Condensation Product Product: This compound Step2->Product Purification

Figure 1: Synthetic pathway for the construction of the this compound core via acid-catalyzed cyclization.

Detailed Protocol: Cyclization Strategy

Objective: Synthesis of this compound.

Reagents:

  • 2-Bromo-3-chlorophenol (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Polyphosphoric Acid (PPA)

Procedure:

  • Alkylation: Dissolve 2-bromo-3-chlorophenol in anhydrous DMF. Add

    
     and stir for 30 minutes. Dropwise add bromoacetaldehyde diethyl acetal. Reflux at 110°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
    
  • Workup 1: Quench with water, extract with ethyl acetate. Dry organic layer over

    
     and concentrate to yield the crude acetal intermediate.
    
  • Cyclization: Add the crude acetal to PPA pre-heated to 100°C. Stir vigorously for 2 hours. The mixture will darken significantly.

  • Isolation: Pour reaction mixture onto crushed ice. Extract with diethyl ether.

  • Purification: Flash column chromatography (Silica gel, 100% Hexane) is required to separate the cyclized benzofuran from unreacted phenols.

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic furan doublets at

    
     7.6 (H-2) and 
    
    
    
    6.8 (H-3). The absence of the acetal peak (
    
    
    4.8) confirms cyclization.[1][2]

Therapeutic Vertical 1: Antimicrobial & Antifungal

Halogenated benzofurans are potent antimicrobial agents.[3] The 6,7-dihalogenated pattern is particularly effective against Gram-positive bacteria and fungi due to its ability to penetrate the peptidoglycan layer and disrupt cell membrane integrity.

Mechanism of Action[4]
  • Target: DNA Gyrase (Bacteria) and Lanosterol 14

    
    -demethylase (Fungi).
    
  • Mode: The benzofuran core intercalates into DNA or binds allosterically to the enzyme ATP-binding pocket. The 7-Br substituent forms a halogen bond with the backbone carbonyl of the target protein, locking the inhibitor in place.

Comparative Potency Data (Representative)

The following table summarizes the inhibitory concentration (MIC) trends for 6,7-dihalogenated benzofurans compared to non-halogenated analogs.

Compound VariantOrganismMIC (

g/mL)
Activity Level
7-H, 6-H (Unsubstituted) S. aureus (MRSA)> 64Inactive
7-H, 6-Cl S. aureus (MRSA)12.5Moderate
7-Br, 6-Cl (Target) S. aureus (MRSA)3.12 Potent
7-Br, 6-Cl (Target) C. albicans (Fungi)6.25Potent
Ciprofloxacin (Control) S. aureus (MRSA)0.5Clinical Standard

Note: Data represents general SAR trends for this scaffold class [1, 5].

Therapeutic Vertical 2: Oncology (Antiproliferative)

The most promising application of this compound derivatives is in oncology, specifically as Tubulin Polymerization Inhibitors .

The "Combretastatin" Analogy

Many tubulin inhibitors (like Combretastatin A-4) possess a cis-stilbene structure. The benzofuran ring mimics this geometry but is chemically more stable (preventing cis-trans isomerization).

  • Binding Site: Colchicine binding site on

    
    -tubulin.
    
  • Effect: Prevents microtubule assembly

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
Signaling Pathway & Mechanism (DOT Visualization)

OncologyMechanism Drug 7-Br-6-Cl-Benzofuran Derivative Tubulin Target: Beta-Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanism of action for benzofuran-induced apoptosis via tubulin inhibition.

Experimental Protocol: MTT Cytotoxicity Assay

To validate the anticancer potential of your synthesized derivatives, use this standardized MTT protocol.

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Solubilizing agent)

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

Step-by-Step:

  • Seeding: Plate cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with the 7-bromo-6-chloro derivative at varying concentrations (0.1, 1, 5, 10, 50, 100

    
    M). Include DMSO control.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L MTT reagent to each well. Incubate for 4 hours (purple formazan crystals will form).
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • National Institutes of Health (PMC). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry (RSC Advances). (2023).[4] Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • MDPI. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 7-bromobenzofuran (CN103724305A).[5] Retrieved from

  • MDPI. (2020). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

Sources

The Pharmacological Potential of 6-Chloro-7-Bromo Benzofuran Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic.[1] Its inherent structural versatility allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles.[2] This technical guide delves into the burgeoning field of 6-chloro-7-bromo benzofuran analogs, a specific class of halogenated benzofurans demonstrating significant promise in medicinal chemistry. We will explore their synthesis, multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and the underlying structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for the discovery of novel therapeutic agents.

Introduction: The Benzofuran Core in Medicinal Chemistry

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the development of new pharmaceuticals.[2] Derivatives of this scaffold have been reported to possess a remarkable spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4] The unique electronic and structural features of the benzofuran ring system allow it to interact with a variety of biological targets, making it a fertile ground for drug discovery.

The introduction of halogen atoms, such as chlorine and bromine, onto the benzofuran scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity.[5] This guide specifically focuses on analogs bearing a 6-chloro and 7-bromo substitution pattern, a combination that has shown intriguing potential in preliminary studies.

Synthesis of 6-Chloro-7-Bromo Benzofuran Analogs

The synthesis of functionalized benzofurans is a well-established area of organic chemistry, with numerous methods available for the construction of the core ring system and the introduction of various substituents. The synthesis of 6-chloro-7-bromo benzofuran analogs typically involves a multi-step process, often starting from commercially available substituted phenols or salicylaldehydes.

A common synthetic strategy involves the initial halogenation of a suitable benzofuran precursor. For instance, the bromination of a chlorinated benzofuran derivative can be achieved using bromine in a suitable solvent like chloroform or acetic acid.[6] The precise conditions and reagents can be adapted to control the regioselectivity of the halogenation.

Illustrative Synthetic Workflow:

Synthesis_Workflow A Starting Material (e.g., Substituted Phenol) B Cyclization to Benzofuran Core A->B e.g., Perkin reaction, Sonogashira coupling C Chlorination at C6 B->C e.g., NCS, SO2Cl2 D Bromination at C7 C->D e.g., Br2, NBS E Further Functionalization (e.g., at C2 or C3) D->E Various reactions F Final Analog E->F

Caption: A generalized workflow for the synthesis of 6-chloro-7-bromo benzofuran analogs.

Biological Activities of 6-Chloro-7-Bromo Benzofuran Analogs

The unique substitution pattern of a chlorine atom at the 6-position and a bromine atom at the 7-position of the benzofuran ring imparts distinct biological properties to these analogs. Research suggests that these compounds hold potential in several therapeutic areas.

Anticancer Activity

Benzofuran derivatives have emerged as promising candidates in oncology, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines.[7][8] The presence of halogens on the benzofuran ring can enhance anticancer activity.[5] Specifically, compounds like 6-bromo-7-chloro-3H-2-benzofuran-1-one have been identified as having potential anticancer properties.[9]

Mechanism of Action: The anticancer mechanisms of benzofuran derivatives are diverse and can include:

  • Inhibition of Tubulin Polymerization: Some benzofuran analogs disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Enzyme Inhibition: Benzofurans can act as inhibitors of key enzymes involved in cancer progression, such as Lysine Specific Demethylase 1 (LSD1) and receptor tyrosine kinases like EGFR.[4][9]

  • Induction of Apoptosis: Many cytotoxic benzofuran derivatives trigger programmed cell death in cancer cells through various signaling pathways.[10]

Anticancer_Mechanism cluster_0 6-Chloro-7-Bromo Benzofuran Analog A Analog B Inhibition of Tubulin Polymerization A->B C Enzyme Inhibition (e.g., LSD1, EGFR) A->C D Induction of Apoptosis A->D E Cell Cycle Arrest (G2/M Phase) B->E F Cancer Cell Death D->F E->F

Caption: Potential anticancer mechanisms of action for 6-chloro-7-bromo benzofuran analogs.

Data on Anticancer Activity of Halogenated Benzofuran Analogs:

Compound ClassCancer Cell LineActivity (IC50)Reference
Brominated BenzofuransK562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical)Significant cytotoxicity[6]
Benzofuran-indole hybridsPC9, A549 (NSCLC)Potent EGFR inhibition[4]
Antimicrobial Activity

The benzofuran scaffold is also a valuable template for the development of new antimicrobial agents.[1] Halogenated benzofurans, in particular, have demonstrated activity against a range of pathogenic bacteria and fungi.[11] The compound 6-bromo-7-chloro-3H-2-benzofuran-1-one has been noted for its potential antimicrobial properties.[9]

Structure-Activity Relationship (SAR) Insights:

  • The position and nature of the halogen substituent significantly influence antimicrobial potency.

  • Hydrophobic interactions, often enhanced by halogens, can play a crucial role in the binding of these compounds to microbial targets.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Materials:

  • Test compound (6-chloro-7-bromo benzofuran analog) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive and negative control wells on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity

Certain benzofuran derivatives have shown potential as anti-inflammatory agents.[11] The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some aza-benzofuran compounds have been shown to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages by targeting the inducible nitric oxide synthase (iNOS) enzyme.[11] While specific data on 6-chloro-7-bromo analogs is emerging, the anti-inflammatory potential of the broader benzofuran class suggests this is a promising area for further investigation.

Structure-Activity Relationships (SAR)

The biological activity of benzofuran analogs is intricately linked to their chemical structure. For 6-chloro-7-bromo benzofuran derivatives, the following SAR principles are likely to be important:

  • Halogen Positioning: The specific placement of the chloro and bromo groups at positions 6 and 7 is critical and likely influences the molecule's interaction with biological targets through halogen bonding and hydrophobic interactions.[5]

  • Substituents at C2 and C3: Modifications at the 2 and 3-positions of the benzofuran ring can significantly impact potency and selectivity. The introduction of different functional groups can alter the electronic properties and steric profile of the molecule, leading to varied biological effects.[13]

  • Overall Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for drug-like properties, including cell permeability and bioavailability. The halogen atoms contribute to the overall lipophilicity of the molecule.

Future Directions and Conclusion

The 6-chloro-7-bromo benzofuran scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence points towards their potential as anticancer and antimicrobial agents, with a plausible role in anti-inflammatory applications.

Future research in this area should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the 6-chloro-7-bromo benzofuran core by introducing a variety of substituents at other positions.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these analogs.

  • Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and therapeutic efficacy of lead compounds in animal models.

References

  • Benchchem. (n.d.). 6-Bromo-7-chloro-3H-2-benzofuran-1-one.
  • National Institutes of Health. (n.d.). In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives.
  • ResearchGate. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
  • Wikipedia. (n.d.). Substituted benzofuran.
  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Semantics Scholar. (2024). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References.
  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • MDPI. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PubMed Central. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.
  • PubMed Central. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.

Sources

Structure-Activity Relationship (SAR) of Polysubstituted Benzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets, including tubulin, adenosine receptors, and various kinases. Its planar, aromatic architecture allows for effective intercalation into DNA and hydrophobic pocket occupation in proteins, while its C2, C3, and C5 positions offer distinct vectors for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a rigorous analysis of the structure-activity relationships (SAR) governing polysubstituted benzofurans, with a specific focus on tubulin polymerization inhibitors (e.g., BNC105) and antimicrobial agents.

Chemical Architecture & Numbering System

To navigate the SAR effectively, one must first understand the electronic and steric environment of the benzofuran core.

  • The Core: A fused benzene and furan ring system.[1][2][3][4]

  • Electronic Bias: The furan oxygen acts as a hydrogen bond acceptor and influences the electron density of the C2 and C3 positions.

  • Substitution Vectors:

    • C2 (α-position): Highly reactive; critical for lipophilic interactions and metabolic stability.

    • C3 (β-position): Essential for controlling molecular shape (cis/trans mimicry) and electronic conjugation.

    • C5/C6: The "western" wing (in tubulin inhibitors), often requiring electron-donating groups (EDGs) like methoxy or hydroxyls for target affinity.

    • C7: A strategic position for H-bond donors to lock conformation or interact with specific residues (e.g., Val/Cys in tubulin).

Deep-Dive SAR: Tubulin Polymerization Inhibitors

The most clinically advanced application of polysubstituted benzofurans is in the inhibition of tubulin polymerization, targeting the colchicine-binding site. The goal is to mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4) while improving chemical stability.

The BNC105 Case Study

BNC105 is a vascular disrupting agent (VDA) that exemplifies successful SAR optimization.

  • C3-Aroyl Group: The introduction of a 3,4,5-trimethoxybenzoyl group at C3 is the pharmacophore anchor. It mimics the B-ring of CA-4, occupying the hydrophobic pocket of the colchicine site.

  • C2-Methyl Substitution: Unlike a simple hydrogen, a C2-methyl group restricts the rotation of the C3-aroyl moiety, forcing the molecule into a pseudo-cis conformation that is bio-active. It also blocks metabolic oxidation at the reactive C2 position.

  • C6-Methoxy & C7-Hydroxy:

    • C6-OMe: Essential for antiproliferative activity (mimics the A-ring of CA-4).

    • C7-OH: This is the "magic methyl" equivalent of this series. It functions as a critical Hydrogen Bond Donor (HBD). Removal or methylation of this group leads to a drastic loss in potency (10-fold or more).

Comparative Potency Data

The following table summarizes the SAR trends based on tubulin polymerization inhibition and cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

CompoundC2 SubstituentC3 SubstituentC6 SubstituentC7 SubstituentTubulin IC50 (µM)Cytotoxicity IC50 (µM)SAR Insight
CA-4 (Ref)----1.860.004Potent but chemically unstable (cis to trans isomerization).
BNC105 -CH33,4,5-trimethoxybenzoyl-OMe-OH0.80 0.03 C7-OH + C2-Me locks conformation & improves binding.
Analogue A -H3,4,5-trimethoxybenzoyl-OMe-OH> 5.00.45Lack of C2-Me allows free rotation, reducing affinity.
Analogue B -CH33,4,5-trimethoxybenzoyl-OMe-H2.500.85Loss of C7-HBD reduces potency significantly.
Analogue C -CH33,4,5-trimethoxybenzoyl-OMe-OSO2CF30.460.08Bioisosteric replacement of OH with triflylamide maintains activity.
Mechanistic Diagram (Graphviz)

SAR_Benzofuran Benzofuran Benzofuran Core (Scaffold) C2 C2-Position (Conformational Lock) Benzofuran->C2 C3 C3-Position (Pharmacophore Anchor) Benzofuran->C3 C6 C6-Position (Electronic Tuning) Benzofuran->C6 C7 C7-Position (H-Bond Donor) Benzofuran->C7 Steric Steric Bulk (Methyl) Prevents Rotation C2->Steric Methyl Group Pocket Hydrophobic Pocket (Colchicine Site) C3->Pocket 3,4,5-Trimethoxybenzoyl H_Bond H-Bond Interaction (Val/Cys Residues) C7->H_Bond Hydroxyl (-OH) Steric->Pocket Enforces Bioactive Conformation

Figure 1: SAR Map of Tubulin-Targeting Benzofurans.[4] Note the synergistic role of C2-steric bulk and C3-aroyl binding.

Secondary SAR: Antimicrobial & Anti-inflammatory

While the anticancer SAR focuses on the "western" and "eastern" wings, antimicrobial SAR often emphasizes the C2-C3 unsaturation and C5 substitution.

  • C2-C3 Double Bond: Hydrogenation of the furan ring (forming dihydrobenzofuran) often results in a loss of anti-inflammatory activity (inhibiting NO production). The planar, aromatic system is required for intercalation or active site fitting.

  • C5-Halogenation: Introduction of Chlorine or Bromine at C5 increases lipophilicity (LogP) and metabolic resistance, often enhancing antibacterial potency against Gram-positive strains (S. aureus).

  • C2-Amide Linkers: Derivatives with a carboxamide at C2 (e.g., benzofuran-2-carboxamides) show broad-spectrum activity, likely due to the ability of the amide to act as a hydrogen bond acceptor/donor pair.

Synthetic Methodologies

Accessing polysubstituted benzofurans requires robust methods. We focus here on the Palladium-Catalyzed Carbonylative Cyclization , the method of choice for synthesizing 3-aroylbenzofurans (like BNC105) in a modular fashion.

Experimental Protocol: Synthesis of 3-Aroylbenzofurans

This protocol allows for the one-pot installation of the ketone bridge at C3, which is difficult to achieve via standard Friedel-Crafts acylation on the deactivated benzofuran ring.

Reagents:

  • Substrate A: 2-Iodophenol (substituted, e.g., 2-iodo-5-methoxyphenol).

  • Substrate B: Terminal Alkyne (e.g., aryl acetylene).

  • Carbon Source: Carbon Monoxide (CO) balloon or surrogate (e.g., Mo(CO)6).

  • Catalyst: PdCl2(PPh3)2 (2-5 mol%).

  • Base: Diethylamine (Et2NH) or Triethylamine (Et3N).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk tube, dissolve the 2-iodophenol (1.0 equiv) and PdCl2(PPh3)2 (0.02 equiv) in anhydrous DMF (5 mL/mmol).

  • Activation: Degas the solution with Argon for 10 minutes.

  • Addition: Add the Terminal Alkyne (1.2 equiv) and Diethylamine (3.0 equiv).

  • Carbonylation: Introduce the CO atmosphere (balloon pressure). Caution: CO is toxic; use a fume hood.

  • Reaction: Heat the mixture to 60–80°C and stir for 6–12 hours. Monitor via TLC (disappearance of iodophenol).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Mechanism:

  • Oxidative addition of Pd(0) to the C-I bond of the phenol.[5]

  • CO insertion to form an acyl-palladium complex.[5]

  • Coordination of the alkyne and nucleophilic attack by the phenol oxygen (cyclization).

  • Reductive elimination to release the 3-aroylbenzofuran.[5]

Synthetic Workflow Diagram (Graphviz)

Synthesis_Pathway Start 2-Iodophenol + Terminal Alkyne Catalyst PdCl2(PPh3)2 / CO (Carbonylation) Start->Catalyst Oxidative Addition Intermediate Acyl-Pd Complex (Intermediate) Catalyst->Intermediate CO Insertion Cyclization Intramolecular Cyclization Intermediate->Cyclization Alkyne Coordination Product 3-Aroylbenzofuran (Final Scaffold) Cyclization->Product Reductive Elimination

Figure 2: Palladium-catalyzed carbonylative cyclization pathway for accessing 3-functionalized benzofurans.[5]

Future Outlook

The benzofuran scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are now linking benzofuran-based tubulin inhibitors to E3 ligase ligands (e.g., Cereblon) to induce targeted protein degradation of tubulin isoforms.

  • Hybrid Molecules: Fusing benzofurans with coumarins or quinolines to create dual-action agents (e.g., inhibiting both tubulin and EGFR).

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[1][2] Link

  • Discovery of BNC105: A Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 2011. Link

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. International Journal of Molecular Sciences, 2025. Link

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 2016. Link

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 2020. Link

Sources

Methodological & Application

Application Note: Precision Functionalization of 7-Bromo-6-chloro-1-benzofuran at the C-2 Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The scaffold 7-Bromo-6-chloro-1-benzofuran represents a high-value pharmacophore due to its dense functionalization potential. The presence of orthogonal halogen handles (C-7 Br and C-6 Cl) alongside the accessible C-2 position allows for the construction of complex trisubstituted benzofurans found in kinase inhibitors and receptor antagonists.

However, this molecule presents a classic "chemoselectivity trap." Standard lithiation protocols (e.g., n-BuLi) often fail to functionalize C-2, instead triggering rapid Lithium-Halogen Exchange (Li-X) at the labile C-7 bromine. This guide details the Knochel-Hauser Magnesiation and Pd-Catalyzed C-H Activation protocols designed specifically to bypass this trap, ensuring exclusive C-2 functionalization while retaining the critical halogen handles for subsequent diversification.

Critical Analysis: The Chemoselectivity Challenge

To successfully functionalize the C-2 position, one must navigate the kinetic competition between deprotonation (desired) and halogen exchange (undesired).

The Reactivity Landscape
  • C-2 Proton (pKa ~34): The most acidic proton on the ring, kinetically accessible.

  • C-7 Bromine: Highly susceptible to Li-X exchange due to the stabilizing effect of the adjacent oxygen and the weak C-Br bond.

  • C-6 Chlorine: Generally stable under cryogenic lithiation conditions but reactive in Pd-catalyzed cross-couplings.

The "Trap" vs. The Solution

Using simple alkyllithiums (n-BuLi) typically results in C-7 lithiation. To target C-2, we must use non-nucleophilic, sterically hindered bases or Transition Metal C-H Activation .

Table 1: Base Selection & Outcome Matrix

ReagentPrimary OutcomeMechanismSuitability for C-2 Target
n-BuLi C-7 Li-Br Exchange Nucleophilic attack on Br🔴 FAIL (Destroys C-7 handle)
LDA Mixed (C-2 Li / C-7 Li)Deprotonation vs. Exchange🟠 RISKY (Temp dependent)
LiTMP C-2 Lithiation Steric hindrance prevents Br attack🟢 GOOD (Must be < -78°C)
TMPMgCl[1]·LiCl C-2 Magnesiation Soft deprotonation (Knochel-Hauser)🟢 EXCELLENT (High functional group tolerance)

Visualizing the Pathway

The following logic map illustrates the decision process for functionalizing this specific substrate.

G Substrate 7-Bromo-6-chloro- 1-benzofuran nBuLi n-BuLi (-78°C) Substrate->nBuLi LiTMP LiTMP or TMPMgCl·LiCl Substrate->LiTMP PdCat Pd(OAc)2 / Ligand (Direct C-H) Substrate->PdCat Exchange C-7 Li-Br Exchange (Undesired) nBuLi->Exchange Fast Kinetic Control C2_Metal C-2 Metallo-Species (Mg/Li) LiTMP->C2_Metal Steric Control (Deprotonation) C2_Aryl C-2 Arylated Product (Halogens Intact) PdCat->C2_Aryl CMD Pathway

Figure 1: Reaction pathway divergence based on reagent selection. Green paths indicate successful C-2 functionalization strategies.

Protocol A: C-2 Magnesiation (The "Knochel" Method)

Best for: Introducing electrophiles (Aldehydes, Halogens, Boronates) while strictly preserving the C-7 Bromine.

This protocol utilizes the "Turbo-Hauser" base (TMPMgCl·LiCl), which is sufficiently basic to deprotonate C-2 but lacks the nucleophilicity to attack the C-7 Bromine [1, 2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: TMPMgCl·LiCl (1.2 M in THF/Toluene) - Commercially available or prepared in situ.

  • Solvent: Anhydrous THF (H2O < 50 ppm).

  • Electrophile: e.g., DMF (for aldehyde), I2 (for iodide), or B(OMe)3 (for boronic acid).

Step-by-Step Methodology
  • System Prep: Flame-dry a Schlenk flask under Argon. Charge with magnetic stir bar.

  • Solution Prep: Dissolve substrate (1.0 mmol) in anhydrous THF (5 mL). Cool to -40 °C (Acetonitrile/Dry Ice bath). Note: Unlike n-BuLi, -78°C is often too cold for efficient magnesiation; -40°C is the sweet spot for activity vs. selectivity.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv) over 5 minutes.

  • Incubation: Stir at -40 °C for 30 minutes.

    • Self-Validation Check: Remove a 50 µL aliquot, quench with D2O, and run crude NMR. Success = Disappearance of C-2 Proton (singlet ~7.6 ppm) and no loss of aromatic signals. Failure = Loss of Br/Cl signals.

  • Trapping: Add the Electrophile (1.5 equiv) dissolved in THF.

    • For DMF: Add neat, warm to RT after 10 min.

    • For Iodine: Add solution in THF, keep at -40 °C for 1 hr.

  • Quench: Add sat. aq. NH4Cl (5 mL). Extract with EtOAc.

Protocol B: Pd-Catalyzed Direct C-H Arylation

Best for: Direct installation of aryl groups at C-2 without pre-metalation.

This method relies on the Concerted Metalation-Deprotonation (CMD) mechanism.[2] The challenge is preventing the Pd catalyst from inserting into the C-7 C-Br bond (Oxidative Addition). We utilize Benzenesulfonyl Chlorides as coupling partners, which react selectively at C-2 under specific conditions, or use steric bulk to favor C-H activation [3, 4].

Materials
  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: PPh3 (10 mol%) or PCy3 (for more difficult substrates).

  • Base: K2CO3 or Cs2CO3 (2.0 equiv).

  • Coupling Partner: Aryl Bromide (Standard) or Benzenesulfonyl Chloride (High Selectivity).

  • Solvent: DMA or Xylene (degassed).

Step-by-Step Methodology
  • Charge: In a pressure vial, combine Substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2, Ligand, and Base.

  • Solvent: Add DMA (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes (Oxygen inhibits the CMD step and promotes homocoupling).

  • Reaction: Heat to 100–120 °C for 12–16 hours.

    • Note: Monitor by LCMS. If C-7 coupling (bis-arylation) is observed, lower temperature to 80 °C and switch to a more electron-rich ligand (e.g., DavePhos) to favor C-H activation over oxidative addition.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

Experimental Workflow Diagram

The following diagram details the execution of Protocol A (Magnesiation), ensuring "Link Integrity" between steps.

ProtocolA Start Start: Dry Schlenk Flask Argon Atmosphere Solubilize Dissolve Substrate in THF Cool to -40°C Start->Solubilize AddBase Add TMPMgCl·LiCl (1.1 equiv, dropwise) Solubilize->AddBase Incubate Stir 30 min @ -40°C (Form Magnesiated Species) AddBase->Incubate Check Validation Point: D2O Quench Aliquot (NMR) Incubate->Check QC Step Trap Add Electrophile (DMF, I2, Borate) Check->Trap If C-2 Deprotonated Workup NH4Cl Quench Isolate Product Trap->Workup

Figure 2: Step-by-step workflow for the regioselective magnesiation of this compound.

Troubleshooting & Optimization

  • Issue: Recovered Starting Material.

    • Cause: Wet solvent or insufficient base activity.

    • Fix: Titrate TMPMgCl·LiCl before use (using menthol/phenanthroline method) [2].

  • Issue: Loss of Bromine (Product is 6-chloro-2-substituted-benzofuran).

    • Cause: Temperature too high (> -20°C) or used n-BuLi.

    • Fix: Strictly maintain -40°C; ensure base is TMP-derived, not alkyl-lithium.

  • Issue: Mixture of C-2 and C-3 functionalization (in Pd-catalysis).

    • Cause: "Halogen Dance" or poor catalyst selectivity.

    • Fix: Switch to Protocol A (Magnesiation) which is thermodynamically locked to C-2.

References

  • Knochel, P., et al. (2011). Regioselective functionalization of polyhalogenated aromatics and heteroaromatics using TMP-bases. Angewandte Chemie International Edition . [Link]

  • Krasovskiy, A., & Knochel, P. (2006).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition . [Link]

  • Doucet, H., et al. (2020).[5] Direct Arylations of Heteroarenes with Benzenesulfonyl Chlorides Using Pd/C Catalyst. European Journal of Organic Chemistry . [Link]

  • Soulé, J.-F., & Doucet, H. (2019).[5] Application of Palladium-Catalyzed C(sp2)–H Bond Arylation to the Synthesis of Polycyclic (Hetero)Aromatics. Chem . [Link][1][2][6][7][8][9][10][11][12]

Sources

Application Note: Purification of 7-Bromo-6-chloro-1-benzofuran via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details the isolation and purification of 7-Bromo-6-chloro-1-benzofuran , a highly lipophilic halogenated heterocycle often utilized as a scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura cross-coupling). Due to the specific halogenation pattern, this compound presents unique separation challenges, particularly in resolving it from regioisomeric byproducts (e.g., 4-bromo or 5-chloro variants) and unreacted starting materials (substituted salicylaldehydes). This protocol establishes a reproducible flash chromatography method utilizing a shallow gradient elution on silica gel, emphasizing the critical role of solvent selectivity (Hexane/Dichloromethane vs. Hexane/Ethyl Acetate) in achieving >98% purity.

Introduction & Chemical Context

The synthesis of this compound typically involves the cyclization of 3-chloro-2-hydroxy-4-bromobenzaldehyde or similar phenol derivatives. Common impurities in the crude mixture include:

  • Unreacted Phenols/Aldehydes: Highly polar, retained on silica.

  • Regioisomers: Formed during the halogenation or cyclization steps; these often possess nearly identical Rf values to the target.

  • De-halogenated side-products: (e.g., 6-chlorobenzofuran) resulting from metal-catalyzed side reactions.

The Challenge: The target molecule is non-polar and lacks strong hydrogen-bonding donors/acceptors. Consequently, it elutes rapidly on standard silica gel, often co-eluting with non-polar impurities before a separation window can be established.

Pre-Purification Analysis

Solubility Assessment

Before column loading, solubility must be verified to ensure no precipitation occurs inside the column.

  • Hexanes: Low solubility (Risk of crystallization).

  • Ethyl Acetate (EtOAc): High solubility.

  • Dichloromethane (DCM): Excellent solubility.

Recommendation: Use DCM for sample dissolution during liquid loading, or preferably, employ Dry Loading (see Section 5.2) to eliminate solvent effects on band broadening.

Thin Layer Chromatography (TLC) Optimization

Standard Hexane/EtOAc systems often fail to separate halogenated isomers. A "Scouting" TLC comparison is required.

Solvent SystemObservationSuitability
10% EtOAc in Hexane Target Rf > 0.8. Co-elutes with impurities.Poor (Too strong)
100% Hexane Target Rf ~ 0.2-0.3. Good separation from baseline.[1]Good (Starting point)
5% DCM in Hexane Target Rf ~ 0.3. Sharper spots than Hexane alone.Excellent (Selectivity)

Key Insight: Halogenated aromatics often display better selectivity in chlorinated solvents (DCM) due to polarizability interactions that are absent in acetate-based systems.

Method Development Logic (Visualization)

The following diagram illustrates the decision logic for selecting the purification pathway based on crude purity and impurity profile.

PurificationLogic Start Crude this compound TLC_Check TLC Analysis (100% Hexane) Start->TLC_Check Rf_High Rf > 0.5 (Elutes too fast) TLC_Check->Rf_High Poor Separation Rf_Ideal Rf 0.15 - 0.35 (Ideal Retention) TLC_Check->Rf_Ideal Good Retention Method_A Method A: 100% Hexane Isocratic Rf_High->Method_A Reduce Polarity CoElution Isomers Co-eluting? Rf_Ideal->CoElution Method_B Method B: Hexane/DCM Gradient CoElution->Method_B No (Standard) Method_C Method C: Ag-Impregnated Silica CoElution->Method_C Yes (Critical Separation)

Figure 1: Decision matrix for selecting the optimal stationary/mobile phase conditions based on TLC behavior.

Detailed Protocol: Flash Chromatography[2][3]

Equipment & Reagents
  • Stationary Phase: Spherical Silica Gel, 40–63 µm, 60 Å pore size.

  • Column: 12g or 24g cartridge (depending on scale; assume 1g crude load).

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Detection: UV-Vis at 254 nm (Benzofuran absorption) and 280 nm .

Sample Loading (Dry Loading)

Rationale: Wet loading with DCM can cause "band channeling" because DCM is denser and more eluting than Hexane. Dry loading ensures a tight initial band.

  • Dissolve 1.0 g of crude mixture in 5 mL of DCM.

  • Add 3.0 g of silica gel to the flask.

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Load the powder into a solid load cartridge or pre-column.

Gradient Elution Profile

Standard "0-50% EtOAc" gradients are too steep for this lipophilic compound. Use a shallow gradient.

Time (CV*)% Mobile Phase B (DCM)% Mobile Phase A (Hexane)Action
0 - 2 0%100%Equilibrate / Elute non-polars
2 - 10 0% -> 10%100% -> 90%Target Elution Window
10 - 15 10% -> 50%90% -> 50%Elute polar impurities
15 - 18 100%0%Column Flush

*CV = Column Volumes

Fraction Collection & Analysis
  • Monitor UV 254 nm: The benzofuran core has strong UV absorbance.

  • Collect Fractions: Collect small fractions (e.g., 10-15 mL) during the 2–10 CV window.

  • Validation: Do not rely solely on UV. Halogenated impurities often have identical UV spectra.

    • Spot fractions on TLC.

    • Stain with KMnO₄ (oxidizes the double bond) or Anisaldehyde .

    • NMR Check: Run a crude ¹H-NMR of the combined "pure" fractions to ensure no isomeric contamination (look for splitting patterns in the aromatic region, specifically the C2-H and C4/5-H signals).

Experimental Workflow Diagram

Workflow Crude Crude Reaction Mix Workup Aqueous Workup (Remove salts/acids) Crude->Workup DryLoad Dry Loading (Silica + Crude) Workup->DryLoad Concentrate Flash Flash Chromatography (Hexane/DCM Gradient) DryLoad->Flash Fractions Fraction Analysis (TLC/NMR) Flash->Fractions Collect Peaks Fractions->Flash Repurify Mixed Fracs Pure Pure 7-Bromo-6-chloro- 1-benzofuran Fractions->Pure Combine & Dry

Figure 2: End-to-end processing workflow from reaction termination to isolated product.

Troubleshooting & Expert Tips

"My spots are streaking."
  • Cause: Acidic residues on the silica (benzofurans can be acid-sensitive) or column overloading.

  • Fix: Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize the silica.

"I cannot separate the regioisomer."
  • Cause: 6-chloro-7-bromo and 7-chloro-6-bromo isomers have nearly identical polarities.

  • Advanced Fix: Use Silver Nitrate (AgNO₃) Impregnated Silica .

    • Mechanism:[2][3][4] Silver ions interact with the pi-cloud of the aromatic system. Subtle electronic differences caused by halogen positioning (Cl vs Br) alter the pi-complex stability, changing retention times.

    • Protocol: Mix silica with 10% w/w AgNO₃ solution, dry in dark, and pack column. Elute with Hexane/Toluene.

"The product disappeared during rotary evaporation."
  • Cause: Halogenated benzofurans have significant vapor pressure and can sublime .

  • Fix: Do not heat the water bath above 30°C. Monitor the vacuum carefully. Stop evaporation immediately when the solvent is removed.

References

  • Vertex AI Search. (2023). Synthesis and purification of 7-bromobenzofuran derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

  • BenchChem. (n.d.). 6-Bromo-7-chloro-3H-2-benzofuran-1-one Properties and Purification. Retrieved from

  • ResearchGate. (2023). Separation of benzofuranone isomers using liquid column chromatography. Retrieved from

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 7-Bromo-6-chloro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and efficient protocol for the synthesis of 7-Bromo-6-chloro-1-benzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodology leverages the advantages of microwave-assisted organic synthesis to achieve rapid reaction times, high yields, and enhanced purity compared to conventional heating methods. A one-pot Sonogashira cross-coupling reaction followed by an intramolecular cyclization of a key 4-bromo-2-chloro-6-iodophenol intermediate is described. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a robust and reproducible procedure, mechanistic insights, and practical guidance.

Introduction: The Significance of Benzofuran Scaffolds and the Power of Microwave Synthesis

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, make them attractive targets for novel drug development.[1] The specific substitution pattern of this compound offers a versatile scaffold for further functionalization, enabling the exploration of a wide chemical space for potential therapeutic agents.

Traditional methods for the synthesis of benzofurans often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and often, higher product purity.[2][3] This technology utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform temperature elevation within the reaction mixture. For the synthesis of heterocyclic compounds like benzofurans, microwave irradiation can significantly accelerate key bond-forming reactions, such as palladium-catalyzed cross-couplings.[3]

This application note details a microwave-assisted, one-pot protocol for the synthesis of this compound derivatives, commencing from the commercially available 4-bromo-2-chloro-6-iodophenol. The core of this strategy is a Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring system.[4]

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step, one-pot sequence: a Sonogashira cross-coupling followed by an intramolecular cyclization.

Step 1: Palladium-Copper Co-catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] The catalytic cycle involves both palladium and copper species. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.[5] The use of microwave irradiation accelerates the rate-determining steps of the catalytic cycle, leading to a significant reduction in reaction time.[6]

Step 2: Intramolecular Cyclization

Following the Sonogashira coupling, the resulting o-alkynylphenol intermediate undergoes an intramolecular cyclization to form the benzofuran ring. This step is often facilitated by the basic reaction conditions and can also be accelerated by microwave heating.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_materials Starting Materials cluster_reaction One-Pot Microwave Synthesis cluster_product Final Product 4_bromo_2_chloro_6_iodophenol 4-Bromo-2-chloro-6-iodophenol sonogashira_coupling Sonogashira Coupling (Pd/Cu catalyst, Base) 4_bromo_2_chloro_6_iodophenol->sonogashira_coupling terminal_alkyne Terminal Alkyne (R-C≡CH) terminal_alkyne->sonogashira_coupling intramolecular_cyclization Intramolecular Cyclization sonogashira_coupling->intramolecular_cyclization o-alkynylphenol intermediate benzofuran_derivative This compound Derivative intramolecular_cyclization->benzofuran_derivative

Sources

Troubleshooting & Optimization

resolving regioselectivity issues in benzofuran halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational Topic: Resolving Regioselectivity Issues in Benzofuran Halogenation Lead Scientist: Dr. [AI Name] Ticket Priority: High

Core Logic & Electronic "Personality"

Before troubleshooting specific reactions, you must understand the electronic bias of the substrate. Benzofuran is not Indole.[1][2] While they look similar, the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) inverts the regioselectivity for Electrophilic Aromatic Substitution (EAS).

  • Indole: The lone pair on Nitrogen is readily donated, stabilizing the transition state at C3 .

  • Benzofuran: Oxygen is more electronegative and holds its electrons tighter. The transition state for C2 attack is favored because it preserves the aromaticity of the fused benzene ring more effectively than the C3 attack pathway [1].

Visualization: The Regioselectivity Decision Tree

The following logic flow represents the standard decision-making process for targeting specific positions on the benzofuran core.

BenzofuranLogic Start Target Position? C2 Target: C2 Start->C2 C3 Target: C3 Start->C3 Benzene Target: Benzene Ring (C4-C7) Start->Benzene DirectEAS Direct EAS (NBS/NCS) C2->DirectEAS Natural Preference CheckC2 Is C2 Free? C3->CheckC2 SubstituentCheck Check Benzene Substituents Benzene->SubstituentCheck CheckC2->DirectEAS No (C2 is blocked) BlockC2 Strategy: Block-Halogenate-Deprotect CheckC2->BlockC2 Yes (C2 is H) - Robust PdCat Strategy: Pd-Catalyzed C-H Activation CheckC2->PdCat Yes (C2 is H) - Advanced StrongEDG Strong EDG present (e.g., -OMe, -NHAc) SubstituentCheck->StrongEDG Directs to Ortho/Para (Overrides Furan) EWG EWG present SubstituentCheck->EWG Difficult (Requires Furan Deactivation)

Figure 1: Strategic workflow for selecting the correct halogenation methodology based on the target site.

Troubleshooting Tickets (Q&A)

Ticket #001: "I want C3-Br, but I keep getting C2-Br."

Diagnosis: You are fighting thermodynamics. In electrophilic substitution, the C2-intermediate (sigma complex) is lower in energy. Resolution: You cannot force direct electrophilic halogenation to C3 if C2 is unsubstituted. You have two robust options:

  • The Blocking Strategy (Recommended for Scale):

    • Step 1: Lithiate C2 (n-BuLi, -78°C) and quench with TMSCl.

    • Step 2: Halogenate C3 (now the most reactive site).

    • Step 3: Deprotect C2 (TBAF or mild acid).

  • Transition Metal Catalysis:

    • Use Pd(II) catalysis which can override electronic bias via a C-H activation mechanism, though this often requires specific directing groups or expensive ligands [2].

Ticket #002: "My reaction mixture turned black/tarry, and I see ring opening."

Diagnosis: Oxidative cleavage.[3] Benzofuran is electron-rich and sensitive to oxidation. Cause:

  • Using aqueous NBS/NCS (generates HOBr/HOCl).

  • Presence of strong acids or peroxides.

  • Light exposure promoting radical pathways that attack the benzylic-like C2-C3 bond. Resolution:

  • Switch Solvent: Use anhydrous Acetonitrile (MeCN) or DMF .

  • Exclude Light: Wrap the flask in foil to suppress radical bromination.

  • Buffer: Add solid

    
     or 
    
    
    
    to scavenge HBr byproduct, which can catalyze polymerization.
Ticket #003: "I am getting halogenation on the benzene ring (C5/C6) instead of the furan."

Diagnosis: Competitive activation. Cause: If your benzofuran has strong Electron Donating Groups (EDGs) like -OMe or -OH on the benzene ring, they can make the benzene ring more nucleophilic than the furan double bond. Resolution:

  • Titration: Use exactly 1.0 equivalent of halogenating agent at low temperature (-20°C to 0°C).

  • Deactivation: If possible, acylate free phenols/anilines to reduce their activating power before halogenating the furan ring.

Standardized Protocols

Protocol A: C2-Selective Bromination (The "Standard")

Target: Unsubstituted Benzofuran


 2-Bromobenzofuran

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

ParameterSpecificationReason
Stoichiometry 1.05 equiv NBSSlight excess ensures conversion without polyhalogenation.
Solvent Anhydrous MeCN (0.1 M)Polar aprotic favors ionic mechanism (EAS) over radical.
Temperature 0°C to RTControls exotherm; prevents side reactions.
Additives None (or cat. TsOH)Usually spontaneous; acid accelerates but risks polymerization.

Step-by-Step:

  • Dissolve benzofuran (1.0 equiv) in anhydrous MeCN.

  • Critical: Wrap flask in aluminum foil (exclude light).

  • Add NBS (1.05 equiv) portion-wise at 0°C.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (removes
    
    
    ), then water/brine.
  • Note: 2-Bromobenzofuran is unstable on silica gel; neutralize column with 1%

    
     or use neutral alumina [3].
    
Protocol B: C3-Selective Iodination (The "Blocked" Route)

Target: Benzofuran


 3-Iodobenzofuran

Reagents: n-BuLi, TMSCl, ICl (Iodine Monochloride).

Step-by-Step:

  • Block C2:

    • Dissolve benzofuran in THF at -78°C.

    • Add n-BuLi (1.1 equiv). Stir 30 min.

    • Add TMSCl (1.2 equiv). Warm to RT. (Product: 2-TMS-benzofuran).

  • Halogenate C3:

    • Cool 2-TMS-benzofuran in

      
       to -78°C.
      
    • Add ICl (1.1 equiv). The electrophile attacks C3 (C2 is blocked).

    • Note: In some cases, ipso-substitution (removing TMS) occurs. If so, use

      
      .
      
  • Deprotect (if TMS remains):

    • Treat with TBAF (1.1 equiv) in THF at 0°C.

Mechanistic Insight: Why C2?

Users often ask why the resonance argument for Indole (C3 favored) fails for Benzofuran.

  • Indole: The non-bonding pair on Nitrogen is high energy and readily participates in resonance (

    
     effect), stabilizing the positive charge at C3 effectively.
    
  • Benzofuran: Oxygen is highly electronegative. It is less willing to share its lone pair to stabilize a cation at C2 (which would result from C3 attack). Instead, the reaction pathway is dominated by the stability of the sigma complex .

    • Attack at C2: The positive charge lands on C3. This charge can be delocalized into the benzene ring without disrupting the benzene's aromatic sextet as severely as the alternative.

    • Attack at C3: The positive charge lands on C2. To stabilize this, the oxygen must donate electrons (forming an oxonium ion), which is less favorable than the nitrogen equivalent in indole [1][4].

Mechanism cluster_C2 Path A: Attack at C2 (Favored) cluster_C3 Path B: Attack at C3 (Disfavored) Substrate Benzofuran Int_C2 Cation at C3 (Benzylic Stabilization) Substrate->Int_C2 Lower Ea Int_C3 Cation at C2 (Requires O-donation) Substrate->Int_C3 Higher Ea

Figure 2: Kinetic preference for C2 substitution due to intermediate stability.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

  • Potavathri, S., et al. (2010). "Regioselective Pd-Catalyzed C-H Functionalization of Benzofurans." Journal of the American Chemical Society.[4][5]

  • Keay, B. A. (1999). "Regiocontrol in the Synthesis of 2,3-Disubstituted Benzofurans." Canadian Journal of Chemistry.

  • Echemi. (2024).[3] "Regioselectivity of substitution reactions of benzofuran and indole."

Sources

minimizing debromination side reactions in palladium coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Ticket ID: Pd-DEBROM-001

Welcome to the Advanced Catalysis Support Center. This guide addresses the competitive hydrodehalogenation (debromination) pathway in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.). This side reaction occurs when a hydride source intercepts the oxidative addition intermediate, leading to the reduction of the aryl halide (


) rather than the desired C-C or C-N bond formation.[1]

Part 1: Diagnostic Logic Map

Before altering your conditions, use this decision tree to isolate the variable driving the side reaction.

Debromination_Diagnosis Start Observation: Ar-H Byproduct Detected SolventCheck Check Solvent System Start->SolventCheck SolventAction Is solvent 1°/2° Alcohol or DMF/DMA? SolventCheck->SolventAction BaseCheck Check Base Class BaseAction Is base an Alkoxide (e.g., NaOtBu, NaOEt)? BaseCheck->BaseAction LigandCheck Check Ligand Sterics LigandAction Is Ligand small/linear (e.g., PPh3, dppf)? LigandCheck->LigandAction SolventAction->BaseCheck No (Aprotic) FixSolvent FIX: Switch to Toluene, Dioxane, or t-Amyl Alcohol SolventAction->FixSolvent Yes (Hydride Source) BaseAction->LigandCheck No (Inorganic) FixBase FIX: Switch to Carbonate (Cs2CO3) or Phosphate (K3PO4) BaseAction->FixBase Yes (β-H Elim) FixLigand FIX: Switch to Bulky Biaryl (XPhos, BrettPhos) LigandAction->FixLigand Yes (Slow Red. Elim.)

Figure 1: Systematic isolation of hydride sources in the catalytic cycle.

Part 2: The Mechanics of Failure

To stop debromination, you must understand its origin. The reaction competes with the transmetallation or amine binding step.

The Root Cause: Palladium-Hydride (


) Formation 
The reduction of your aryl halide requires the formation of a Pd-H species.[1][2] Once formed, this species undergoes reductive elimination to form 

and regenerate

.[2]

Three Primary Hydride Vectors:

  • 
    -Hydride Elimination from Solvents:  Primary and secondary alcohols (e.g., isopropanol, ethanol) coordinate to Pd. 
    
    
    
    -hydride elimination generates a Pd-H species and a ketone/aldehyde byproduct.
  • 
    -Hydride Elimination from Bases:  Alkoxide bases with 
    
    
    
    -hydrogens (e.g., ethoxide, isopropoxide) can transfer a hydride to Palladium.
  • Slow Transmetallation: If the desired cross-coupling step is kinetically slow (due to steric crowding or low nucleophile reactivity), the oxidative addition intermediate (

    
    ) persists longer, increasing the statistical probability of intercepting a stray hydride source.
    

Part 3: Troubleshooting & FAQs

Scenario A: Solvent & Base Induced Reduction

Q: I am using Isopropanol/Water as a solvent for a Suzuki coupling and seeing 15% debromination. Why?

A: Isopropanol is a potent hydride donor. In the catalytic cycle, isopropoxide can coordinate to the Palladium center. Because it possesses a hydrogen atom at the


-position, it undergoes 

-hydride elimination, ejecting acetone and leaving behind a reactive Pd-H species. This Pd-H species immediately reduces your aryl halide.

Corrective Protocol:

  • Switch Solvent: Move to a non-protic polar solvent like 1,4-Dioxane or THF .

  • Steric Protection: If an alcohol is required for solubility, use tert-Amyl alcohol (2-methyl-2-butanol) . It lacks a

    
    -hydrogen on the carbon attached to the oxygen, making 
    
    
    
    -hydride elimination mechanically impossible.

Q: My reaction uses NaOtBu (Sodium tert-butoxide) and I still see reduction. Doesn't t-Bu prevent


-elimination? 

A: While t-Butoxide itself has no


-hydrogens, it is a strong base that can deprotonate other components (like trace impurities or ligands) or decompose susceptible solvents (like DMF/DMA) to form hydride sources. Furthermore, strong bases can promote "homocoupling" or other disproportionation pathways that lead to Pd-black formation; heterogeneous Pd-black is a known catalyst for hydrodehalogenation.

Corrective Protocol:

  • Switch to milder, inorganic bases:

    
      (Tripotassium Phosphate) or 
    
    
    
    (Cesium Carbonate). These are effective for Suzuki/Buchwald couplings but cannot act as hydride sources.
Scenario B: Ligand Engineering

Q: How does changing the ligand prevents debromination?

A: Ligand choice dictates the rate of Reductive Elimination (RE) vs. Side Reactions. Small ligands (like


) allow the Pd center to remain accessible and the catalytic cycle to pause. Bulky, electron-rich ligands (specifically Buchwald Biaryls like XPhos , SPhos , or RuPhos ) accelerate the desired reductive elimination step.

Mechanism: The steric bulk of these ligands forces the two coupling partners (Ar and Nucleophile) together, lowering the activation energy for the desired bond formation. This makes the desired pathway kinetically dominant over the slower background debromination.

Data Comparison: Ligand Effect on Debromination

LigandTypeDebromination RiskMechanism of Protection

MonodentateHigh Slow RE; allows time for hydride interception.
dppf BidentateMedium Better stability, but still susceptible in alcoholic media.
XPhos Biaryl (Bulky)Low Rapid RE; steric bulk blocks solvent coordination.

Tri-alkyl (Bulky)Low High electron density promotes rapid oxidative addition & RE.
Scenario C: Substrate Specifics

Q: Why are my 2-halo-pyridines and electron-deficient aryl halides reducing more than others?

A: Electron-deficient rings (like pyridine or nitro-benzene) facilitate faster oxidative addition. However, the resulting Pd(II) intermediate is highly electrophilic, making it more "hungry" for any available nucleophile, including hydrides. Additionally, nitrogen atoms in heterocycles can coordinate to the Pd, displacing ligands and creating open sites for solvent/hydride coordination.

Part 4: Standardized Optimization Protocol

If you encounter debromination, do not guess. Run this 4-vial screen to identify the stable system.

Base Conditions: 1.0 equiv Ar-Br, 1.2 equiv Nucleophile, 2-5 mol% Pd source.

Vial IDCatalyst SystemBaseSolventRationale
A (Control)


DME/WaterStandard Suzuki conditions (Baseline).
B (Base Fix)


Dioxane/WaterInorganic base + Bidentate ligand prevents

-elim.
C (Ligand Fix)

+ XPhos

n-Butanol Bulky ligand test. Note: n-BuOH is protic, testing if ligand protects.
D (Aprotic)

+ SPhos

Toluene Completely aprotic system (Zero hydride sources).

Validation Step (The Deuterium Test): To definitively prove the source of the hydride, run your failed reaction condition using


-Methanol  or 

as the co-solvent.
  • If the byproduct mass shifts by +1 (Ar-D), the solvent/water is the hydride source.

  • If the byproduct mass is unchanged (Ar-H), the hydride is coming from the ligand or base decomposition.

References

  • Mechanistic Overview of Dehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] Journal of Organic Chemistry, 2004, 69, 3173-3180.[3]

  • Base and Solvent Effects

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.
  • Prevention via Bulky Ligands

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
  • Hydride Source Identification

    • Zátopková, R., et al. "Mechanism of Dehalogenation Side Reaction."[4] The Journal of Organic Chemistry, 2017, 82(2), 1179–1187.

Sources

Technical Support Center: Solubility Optimization for 7-Bromo-6-chloro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

7-Bromo-6-chloro-1-benzofuran presents specific solubility challenges typical of poly-halogenated heteroaromatics. Its poor solubility is rarely due to a lack of solvent capacity in pure DMSO but rather a combination of high crystal lattice energy (thermodynamic barrier) and slow dissolution kinetics .

Compound Profile
PropertyValue (Estimated/Computed)Impact on Solubility
Molecular Weight ~231.47 g/mol Moderate; not a limiting factor.
LogP (Lipophilicity) ~3.6 - 4.0High. Indicates strong preference for organic solvents; extremely poor aqueous solubility.
Structure Planar, Bicyclic, Di-halogenatedCritical. Planarity promotes strong

-

stacking. Halogens (Br, Cl) induce halogen bonding, significantly increasing the energy required to break the crystal lattice.
H-Bond Donors 0Cannot form hydrogen bonds with water; relies on dipole-dipole interactions with DMSO.

Troubleshooting Guide (Q&A)

Q1: I added DMSO, but the solid remains at the bottom. Is it insoluble?

Diagnosis: Likely a Kinetic Solubility issue, not a Thermodynamic one. Explanation: The planar structure of this compound allows the molecules to pack tightly in the solid state. At room temperature (25°C), the solvent molecules (DMSO) may lack sufficient kinetic energy to overcome these intermolecular forces quickly. Solution:

  • Heat: Warm the solution to 40–50°C in a water bath. This increases the kinetic energy of the solvent, disrupting the crystal lattice.

  • Sonicate: Use an ultrasonic bath (35–40 kHz) for 10–15 minutes. Acoustic cavitation creates micro-jets that mechanically break apart crystal aggregates.

Q2: The solution was clear, but it precipitated after sitting on the bench. Why?

Diagnosis: Hygroscopicity of DMSO . Explanation: DMSO is extremely hygroscopic.[1] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. As water content increases, the "solvating power" of DMSO for lipophilic compounds (like halogenated benzofurans) decreases exponentially. Solution:

  • Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

  • Aliquot stocks immediately into single-use vials to minimize freeze-thaw cycles and air exposure.

  • Seal vials with Parafilm® or store in a desiccator.

Q3: My compound crashes out immediately upon dilution into cell culture media. How do I fix this?

Diagnosis: The "Crash-Out" Effect. Explanation: You are transitioning from a favorable solvent (DMSO) to a hostile environment (aqueous buffer). With a LogP > 3.5, the compound is hydrophobic and will aggregate instantly if the local concentration exceeds its aqueous solubility limit during mixing. Solution:

  • Sequential Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in DMSO/Buffer mix) if possible, though this is often limited by assay tolerance.

  • Dynamic Mixing: Vortex the aqueous buffer while adding the DMSO stock dropwise to prevent high local concentrations.

  • Carrier Proteins: Ensure the media contains serum (FBS/BSA). Albumin binds lipophilic drugs, effectively keeping them in "solution" (pseudophase) and preventing precipitation.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (10–50 mM)

Objective: To create a stable, clear stock solution in anhydrous DMSO.

  • Weighing: Weigh the target mass of this compound into a glass vial (avoid plastic if possible to prevent leaching, though DMSO-compatible polypropylene is acceptable).

  • Solvent Addition: Add Anhydrous DMSO to achieve the desired concentration.

    • Note: Do not assume volume = mass. Calculate molarity based on the final volume.

  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Thermal Treatment:

    • If solid persists, place the vial in a 40°C water bath for 10 minutes.

    • Caution: Do not exceed 60°C to avoid potential thermal degradation, although benzofurans are generally stable.

  • Sonication: Sonicate for 15 minutes. The bath water should be warm.

  • Visual Inspection: Hold the vial up to a light source. The solution must be optically clear with no refracting particles.

    • Fail: If particles remain, add more DMSO (dilute to half concentration) or consider a co-solvent (Protocol B).

Protocol B: Advanced Solubilization (Cosolvent System)

Objective: For extremely stubborn solubility or to improve stability upon aqueous dilution.

Rationale: Adding a polymer like PEG400 creates a "solubility bridge," reducing the polarity gap between DMSO and water.

Formulation:

  • Solvent A: DMSO (Anhydrous)

  • Solvent B: PEG400 (Polyethylene Glycol 400)

Procedure:

  • Dissolve the compound in 100% DMSO at 2x the desired final concentration (e.g., if you need 10 mM, make 20 mM).

  • Add an equal volume of PEG400 .

  • Vortex and heat to 37°C.

  • Result: A 50:50 DMSO:PEG400 stock. This mixture often resists precipitation upon aqueous dilution better than pure DMSO.

Visual Decision Guides

Figure 1: Solubility Troubleshooting Logic Flow

SolubilityLogic Start Start: Solid Compound + DMSO Vortex Vortex (30 sec) Start->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Heat Heat to 45°C (Water Bath) Check1->Heat No (Cloudy/Solid) Success Success: Aliquot & Store (-20°C) Check1->Success Yes Sonicate Sonicate (15 min) Heat->Sonicate Check2 Clear Solution? Sonicate->Check2 Check2->Success Yes Dilute Dilute Sample (Reduce Conc.) Check2->Dilute No Fail Fail: Saturation Limit Reached Dilute->Heat

Caption: Step-by-step decision tree for solubilizing hydrophobic benzofurans in DMSO.

Figure 2: The "Crash-Out" Mechanism & Prevention

CrashOut DMSO_Stock DMSO Stock (Solvated Molecules) Mixing Mixing Interface DMSO_Stock->Mixing Aqueous Aqueous Buffer (High Polarity) Aqueous->Mixing Precip Precipitation (Aggregates) Mixing->Precip High Local Conc. OR Cold Buffer Stable Stable Dispersion (Assay Ready) Mixing->Stable Vortexing + Warm Buffer OR BSA Carrier

Caption: Mechanism of precipitation upon dilution and strategies to maintain stability.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Li, Di, et al.Solubility of Organic Compounds in DMSO and Water/DMSO Mixtures. Journal of Solution Chemistry. (General reference for DMSO thermodynamics).
  • Balbach, S., & Korn, C.Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Discusses kinetic vs thermodynamic solubility).
  • Cheméo. Physical Properties of Halogenated Derivatives. Available at: [Link] (Extrapolated data for halogenated alkanes/aromatics).

  • ResearchGate. Troubleshooting DMSO Solubility in Cell-Based Assays. Available at: [Link]

Sources

stability of 7-Bromo-6-chloro-1-benzofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Stability Under Acidic Conditions

Welcome to the technical support guide for 7-Bromo-6-chloro-1-benzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this halogenated benzofuran derivative in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights into the stability and reactivity of this compound, particularly under the acidic conditions frequently employed in modern organic synthesis. This guide will help you anticipate challenges, troubleshoot common issues, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: How stable is the this compound scaffold in the presence of acid?

The stability of this compound in acidic media is a nuanced topic. The core structure consists of a relatively robust, electron-deficient benzene ring fused to an electron-rich furan ring. The furan moiety is the primary site of instability under acidic conditions.

  • The Furan Ring's Vulnerability: The oxygen atom in the furan ring can be protonated by an acid, which initiates a cascade of reactions that can lead to ring-opening.[1][2][3] This is a well-documented reactivity pattern for furan and its derivatives.[4][5] The process is often catalyzed by both Brønsted and Lewis acids.

  • Influence of Halogen Substituents: The bromine and chlorine atoms on the benzene ring are electron-withdrawing groups. This electronic effect deactivates the benzene portion of the molecule towards electrophilic aromatic substitution, making it more stable than an unsubstituted benzofuran.[6] However, this deactivation has a minimal protective effect on the furan ring, which remains the kinetically favored site of protonation and subsequent degradation.

In essence, while the substituted benzene ring is resilient, the furan ring represents the molecule's Achilles' heel in an acidic environment. The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the presence of nucleophiles.

Q2: I'm observing significant decomposition of my starting material. What are the likely degradation pathways?

If you are experiencing a loss of your starting material, it is likely due to one of two primary acid-catalyzed degradation pathways. Understanding these mechanisms is crucial for diagnosing the issue.

Pathway 1: Acid-Catalyzed Ring Opening

This is the most common degradation route for benzofurans in acidic media.[1][3][7] The process begins with the protonation of the furan oxygen, followed by nucleophilic attack (often by water or another solvent molecule) and cleavage of the C-O bond. This transforms the stable heterocyclic system into a more reactive, open-chain species.

Below is a generalized workflow illustrating this critical degradation pathway.

cluster_0 Acid-Catalyzed Ring Opening Pathway A This compound B Protonation of Furan Oxygen (Rate-Limiting Step) A->B + H⁺ C Formation of Unstable Oxonium Ion Intermediate B->C D Nucleophilic Attack (e.g., by H₂O) C->D + Nu⁻ E C-O Bond Cleavage D->E F Formation of Ring-Opened Products (e.g., Substituted Phenols) E->F

Caption: Generalized pathway for acid-catalyzed degradation.

Pathway 2: Electrophilic Aromatic Substitution (EAS)

While the benzene ring is deactivated by the two halogen substituents, under strongly acidic and electrophilic conditions (e.g., nitrating or halogenating conditions), further substitution on the benzene ring can occur.[6][8] This is generally a less common issue than ring-opening but can lead to a complex mixture of byproducts if not properly controlled. The positions of further substitution will be directed by the existing groups.

Troubleshooting Guides

This section provides actionable solutions to common problems encountered when using this compound in acidic environments.

Issue 1: Low or No Yield of Desired Product

A low yield is the most frequent symptom of substrate instability. The following workflow can help you systematically troubleshoot the problem.

Start Low Yield Observed Condition Are you using a strong acid (e.g., H₂SO₄, TFA, HCl)? Start->Condition Temp Is the reaction temperature > RT? Condition->Temp No Sol_Acid Action: Screen milder acids (p-TsOH, Acetic Acid, Sc(OTf)₃) Condition->Sol_Acid Yes Time Is the reaction time > 12h? Temp->Time No Sol_Temp Action: Reduce temperature (0 °C or -20 °C) Temp->Sol_Temp Yes Solvent Are you using anhydrous conditions? Time->Solvent No Sol_Time Action: Monitor by TLC/LCMS and quench upon completion Time->Sol_Time Yes Sol_Solvent Action: Use anhydrous solvents and run under inert atmosphere (N₂/Ar) Solvent->Sol_Solvent No Success Optimized Conditions Solvent->Success Yes Sol_Acid->Success Sol_Temp->Success Sol_Time->Success Sol_Solvent->Success

Caption: Troubleshooting workflow for low reaction yields.

Data Summary: Acid Compatibility and Potential Byproducts

For ease of reference, the tables below summarize the expected stability with various acids and list potential byproducts you might encounter.

Table 1: Compatibility with Common Laboratory Acids

Acid TypeExamplesStability of this compoundRecommendations
Strong Brønsted Acids H₂SO₄, HCl, TFA, TfOHLow to Very Low: High risk of rapid ring-opening and polymerization.[5]Avoid if possible. If required, use at low temperatures (≤ 0°C) and for short durations.
Moderate Brønsted Acids p-TsOH, Acetic AcidModerate: Generally stable for short periods at room temperature. Decomposition risk increases with heat.[9]Preferred choice for many transformations. Monitor reaction progress closely.
Lewis Acids BF₃·OEt₂, AlCl₃, TMSOTfVariable: Stability depends on the Lewis acid's strength and the presence of trace water, which can generate Brønsted acids.[10]Use anhydrous conditions. Screen different Lewis acids to find the optimal balance of reactivity and stability.

Table 2: Potential Byproducts and Their Identification

Potential ByproductFormation PathwaySuggested Analytical Identification
2-(Acyl)-4-bromo-5-chlorophenol derivativeAcid-catalyzed ring-opening followed by hydrolysis.MS: Look for a mass increase corresponding to the addition of H₂O. ¹H NMR: Appearance of a broad phenolic -OH peak.
Polymeric material/tarExtensive decomposition and polymerization of ring-opened intermediates.Insoluble, complex mixture. Often characterized by a broad baseline hump in NMR and complex signals in MS.
Further halogenated benzofuranElectrophilic Aromatic Substitution (EAS) under harsh halogenating conditions.MS: Mass corresponding to the addition of another halogen atom. ¹H NMR: Change in the aromatic proton splitting pattern.
Experimental Protocols
Protocol 1: General Procedure for an Acid-Sensitive Reaction

This protocol provides a set of best practices for running a reaction where the stability of this compound is a concern.

Objective: To perform a generic acid-catalyzed reaction (e.g., a cyclization or rearrangement) while minimizing substrate degradation.

Methodology:

  • Preparation:

    • Ensure all glassware is flame-dried or oven-dried to remove residual moisture.

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the other reaction components.

    • Dissolve the solids in the chosen anhydrous solvent.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acid Addition:

    • Dissolve the acid catalyst (e.g., p-TsOH, 0.1 eq) in a small amount of the anhydrous solvent.

    • Add the acid solution dropwise to the cooled reaction mixture over 5-10 minutes. A slow addition helps dissipate any exotherm and prevents localized high concentrations of acid.

  • Monitoring and Work-up:

    • Monitor the reaction progress every 15-30 minutes using a suitable technique (TLC or LC-MS).

    • Upon completion (or when significant byproduct formation is observed), quench the reaction by adding a cold, weak base (e.g., saturated NaHCO₃ solution).

    • Proceed with the standard aqueous work-up and extraction protocol.

Causality Behind Choices:

  • Anhydrous Conditions: Minimizes the presence of water, a key nucleophile in the ring-opening pathway.

  • Low Temperature: Reduces the rate of the degradation reaction, which typically has a higher activation energy than the desired transformation.

  • Dropwise Addition of Acid: Prevents localized "hot spots" of high acid concentration that can accelerate decomposition.

  • Close Monitoring: Ensures the reaction is stopped as soon as the starting material is consumed, minimizing the substrate's exposure time to the acidic medium.

By implementing these strategies, you can significantly improve the outcome of your experiments and ensure the integrity of the this compound scaffold.

References
  • Shaikh, S., Fattepur, S., & Ghole, V. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Shaikh, S., Fattepur, S., & Ghole, V. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Bankar, S. K., Mathew, J., & Ramasastry, S. S. V. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Li, Y., et al. (2023). Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations. Organic Letters. Available at: [Link]

  • Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzofuran. Available at: [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • Reddy, C. R., et al. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. Organic & Biomolecular Chemistry. Available at: [Link]

  • He, Z., & Mironov, O. (2012). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2013). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry. Available at: [Link]

  • Lapis, A. A., et al. (2014). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry. Available at: [Link]

  • Request PDF. (n.d.). The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. Available at: [Link]

  • Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • L'Her, G., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 7-Bromo-6-chloro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-6-chloro-1-benzofuran is a halogenated heterocyclic scaffold frequently utilized as an intermediate in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogs) and antifungal compounds.

The primary analytical challenge in synthesizing this molecule is regioisomerism . Standard synthetic routes—such as the cyclization of halogenated phenols—often yield mixtures of isomers (e.g., 5-bromo-6-chloro or 4-bromo-6-chloro analogs) that possess identical molecular weights and similar retention times in LC-MS.

This guide provides a definitive structural elucidation protocol using 1H NMR spectroscopy . It objectively compares the spectral "performance" of the target molecule against its most common regioisomers, demonstrating why NMR is the superior validation method over mass spectrometry for this specific application.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must deconstruct the benzofuran core and the electronic influence of the halogen substituents.

The Benzofuran Scaffold

The benzofuran system consists of a benzene ring fused to a furan ring.[1] Standard numbering assigns the oxygen atom as position 1.[1]

  • Furan Ring Protons (H2, H3): These are chemically distinct. H2 (adjacent to oxygen) is significantly deshielded compared to H3.

  • Benzene Ring Protons (H4, H5, H6, H7): In the target molecule, positions 6 and 7 are substituted by Chlorine and Bromine, respectively.

Substituent Effects (Electronic & Steric)
  • 6-Chloro: Electron-withdrawing (inductive), causing deshielding of the adjacent H5 proton.

  • 7-Bromo: Sterically bulky and electron-withdrawing. Its position at C7 locks the conformation and influences the chemical shift of H2 through "through-space" interactions, though the primary effect is on the benzene ring carbon shifts.

The Diagnostic Coupling Logic

The definitive identification of this compound relies on the Spin-Spin Coupling (


)  of the remaining protons.
ProtonEnvironmentMultiplicity PredictionCoupling Partner

Value (Approx)
H2 Furan (

to O)
Doublet (d)H3~2.2 Hz
H3 Furan (

to O)
Doublet (d)H2~2.2 Hz
H4 BenzeneDoublet (d)H5~8.5 Hz (Ortho)
H5 BenzeneDoublet (d)H4~8.5 Hz (Ortho)

Critical Insight: The presence of Ortho-coupling (


 Hz)  between H4 and H5 is the "fingerprint" of the 6,7-disubstitution pattern. Alternative isomers will lack this specific feature.

Comparative Analysis: Target vs. Alternatives

This section compares the NMR "performance" (diagnostic utility) of the target molecule against its primary synthetic impurities (Alternatives).

Alternative 1: The 5-Bromo-6-chloro Isomer

A common byproduct where the halogenation pattern differs.

  • Structure: Substituents at 5 and 6. Protons remaining at H4 and H7 .

  • Spectral Signature: H4 and H7 are para to each other.

  • Result: Para-coupling is negligible (

    
     Hz). The benzene protons appear as two distinct Singlets .
    
Alternative 2: Mass Spectrometry (LC-MS)[1]
  • Method: Liquid Chromatography-Mass Spectrometry.[1][2]

  • Result: Both the target and the isomer have the exact same mass (

    
     230/232 isotopic pattern).
    
  • Verdict: LC-MS fails to distinguish the regioisomers definitively.

Data Comparison Table
FeatureTarget: 7-Br-6-Cl Alternative: 5-Br-6-Cl Alternative: LC-MS
Benzene Region Two Doublets (

Hz)
Two SingletsN/A
Coupling Type Ortho (

)
Para (

- invisible)
N/A
Differentiation High (Unambiguous)High (Unambiguous)Low (Ambiguous)
H2/H3 Region Doublets (

Hz)
Doublets (

Hz)
N/A

Experimental Protocol

To ensure reproducible data that allows for the detection of trace isomeric impurities (down to 1%), follow this strict acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for benzofurans to prevent solvent-solute stacking interactions that might broaden the fine furan coupling.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr/KCl) from the synthesis workup, which can cause baseline distortion.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Spectral Width: -2 to 14 ppm (ensure no fold-over of impurities).

  • Relaxation Delay (D1):

    
     seconds. (Essential for accurate integration of the H2 proton, which relaxes slowly).
    
  • Scans (NS): Minimum 64 scans to resolve

    
     satellites, allowing differentiation from impurity peaks.
    
  • Temperature: 298 K (25°C).

Processing
  • Window Function: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required. Autophase often fails on the distinct H2/H3 doublets.

  • Baseline Correction: Polynomial (Bernstein) fit.

Visualizations & Workflows

Structural Elucidation Workflow

This diagram outlines the logical decision tree for confirming the 7-Bromo-6-chloro structure.

G Start Crude Product (Halogenated Benzofuran) Acquisition Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquisition FuranCheck Check 7.6 & 6.7 ppm (H2/H3 Doublets present?) Acquisition->FuranCheck BenzeneCheck Analyze Benzene Region (7.0 - 7.5 ppm) FuranCheck->BenzeneCheck Yes (Benzofuran core intact) Ortho Two Doublets (J ~ 8.5 Hz) BenzeneCheck->Ortho Para Two Singlets (No Coupling) BenzeneCheck->Para Meta Two Doublets (J ~ 2.0 Hz) BenzeneCheck->Meta ResultTarget CONFIRMED: 7-Bromo-6-chloro isomer Ortho->ResultTarget H4/H5 Neighboring ResultIso1 REJECT: 5-Bromo-6-chloro isomer Para->ResultIso1 H4/H7 Separated ResultIso2 REJECT: 4-Bromo-6-chloro isomer Meta->ResultIso2 H5/H7 Separated

Figure 1: Decision tree for distinguishing benzofuran regioisomers based on coupling constants.

Coupling Pathway Visualization

Visualizing why the target molecule produces specific splitting patterns compared to the alternative.

Coupling cluster_Target Target: 7-Bromo-6-chloro cluster_Alt Alternative: 5-Bromo-6-chloro H4 H4 H5 H5 H4->H5 Ortho Coupling (Strong, ~8.5Hz) H4_alt H4 H7_alt H7 H4_alt->H7_alt Para Coupling (None/Weak)

Figure 2: Comparison of proton coupling pathways. The strong ortho-coupling is the key differentiator.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant values).
  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(1), 37-46. Link

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Link

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 7-Bromo-6-chloro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-Bromo-6-chloro-1-benzofuran , comparing it against non-halogenated and mono-halogenated alternatives. It is designed for analytical chemists and medicinal chemistry researchers requiring precise structural verification.

Executive Summary

This compound (C₈H₄BrClO) is a dense, halogenated heterocyclic scaffold often used as an intermediate in the synthesis of bioactive benzofuran derivatives. Its mass spectrometric signature is defined by a complex isotopic cluster arising from the interplay between Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl).

Unlike its parent compound 1-benzofuran , which exhibits a simple molecular ion peak, or mono-halogenated analogs (e.g., 5-bromobenzofuran ) which show doublet patterns, the 7-bromo-6-chloro derivative displays a distinct triplet molecular ion cluster (M, M+2, M+4) with an approximate intensity ratio of 3:4:1 . This guide details the fragmentation mechanics, isotopic physics, and experimental protocols to definitively identify this compound.[1]

Theoretical Basis: The Isotopic Fingerprint

The most critical diagnostic feature of this compound is not a fragment, but the molecular ion (M⁺) cluster itself. Correct interpretation of this pattern confirms the presence of both halogens before fragmentation analysis begins.

Isotopic Abundance Logic
  • Bromine (Br): ~50.7% ⁷⁹Br / 49.3% ⁸¹Br (Approx 1:1)

  • Chlorine (Cl): ~75.8% ³⁵Cl / 24.2% ³⁷Cl (Approx 3:1)

When combined, the probability distribution follows the expansion of


, resulting in three distinct mass peaks:
Ion SpeciesIsotopic CompositionNominal Mass (m/z)Relative ProbabilityNormalized Intensity (Approx)
M ⁷⁹Br + ³⁵Cl230

75%
M+2 (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl)232

100% (Base)
M+4 ⁸¹Br + ³⁷Cl234

25%

Analyst Note: A deviation of >10% from this 3:4:1 ratio suggests either an impurity or a different halogen combination (e.g., dichloro or dibromo analogs).

Fragmentation Pathway Analysis

Electron Ionization (EI) at 70 eV typically yields a radical cation M⁺•. The fragmentation is driven by the stability of the aromatic core and the weakness of the C-Halogen bonds.

Primary Pathway: Sequential Radical Loss
  • Molecular Ion Generation: The stable heteroaromatic ring sustains a strong M⁺ signal.

  • Bromine Radical Loss (M - 79/81): The C-Br bond (bond dissociation energy ~67 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). The primary fragmentation event is the homolytic cleavage of the C-Br bond.

    • Result: Formation of the [M-Br]⁺ cation at m/z 151/153 (retaining the Chlorine isotope pattern of 3:1).

  • Carbon Monoxide Loss (M - Br - CO): A characteristic feature of benzofurans is the contraction of the furan ring followed by the expulsion of neutral CO (28 Da).

    • Result: Formation of a chlorotropylium-like cation at m/z 123/125 .

  • Chlorine Radical Loss (M - Br - CO - Cl): Finally, the remaining chlorine is ejected.

    • Result: Formation of the hydrocarbon cation [C₇H₄]⁺ at m/z 88 .

Secondary Pathway: Direct CO Ejection

While less favorable than C-Br cleavage, the benzofuran ring can open and eject CO directly from the molecular ion, yielding [M-CO]⁺ at m/z 202/204/206 . This is usually a minor pathway compared to halogen loss in polyhalogenated systems.

Visualization of Fragmentation Dynamics[1][2][3]

The following diagram maps the specific ion transitions for this compound.

Fragmentation M Molecular Ion (M+) [C8H4BrClO]+ m/z 230, 232, 234 (Ratio 3:4:1) M_Br [M - Br]+ [C8H4ClO]+ m/z 151, 153 (Ratio 3:1) M->M_Br - Br• (Primary) M_CO [M - CO]+ [C7H4BrCl]+ m/z 202, 204, 206 M->M_CO - CO (Minor) M_Br_CO [M - Br - CO]+ [C7H4Cl]+ m/z 123, 125 (Ratio 3:1) M_Br->M_Br_CO - CO (Ring Contraction) M_Br_CO_Cl [M - Br - CO - Cl]+ [C7H4]+ m/z 88 M_Br_CO->M_Br_CO_Cl - Cl•

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.

Comparative Performance Analysis

To validate the identity of the 7-Bromo-6-chloro isomer, it must be distinguished from potential synthetic byproducts or analogs.

Table 1: Spectral Comparison of Benzofuran Analogs
FeatureThis compound 5-Bromobenzofuran (Alternative)1-Benzofuran (Parent)
Molecular Weight ~231.5~197.0118.1
Base Peak (100%) m/z 232 (M+2) or 151 ([M-Br])m/z 196/198 (M+)m/z 118 (M+)
Isotope Pattern Triplet (3:4:1) Due to Br + ClDoublet (1:1) Due to single BrSinglet No significant halogens
Primary Fragment m/z 151/153 (Loss of Br)m/z 118 (Loss of Br)m/z 90 (Loss of CO)
Differentiation Presence of m/z 123/125 (Cl-containing fragment) confirms Cl presence.Lack of Cl isotope pattern in fragments.Lack of high-mass clusters entirely.

Experimental Protocol: Validated Identification Workflow

This protocol ensures reproducible data acquisition for halogenated benzofurans.

Method: GC-MS (Electron Ionization)

Objective: Obtain resolved isotopic clusters and fragmentation limits.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) (HPLC Grade).

    • Why DCM? High solubility for halogenated aromatics and high volatility for GC injection.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: Hold 50°C (1 min) → Ramp 20°C/min to 280°C → Hold 5 min.

    • Logic: Fast ramp prevents thermal degradation; high final temp ensures elution of heavy halogenated species.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40 – 300.

    • Critical Step: Set the scan start to m/z 40 to avoid air/water background but capture the lower mass aromatic fragments (m/z 50-90).

Data Validation Checklist

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzofuran. National Institute of Standards and Technology.[2] Available at: [Link]

  • Begala, M., et al. (2007).[3] 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator. Available at: [Link]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Technical Guide to Benchmarking 7-Bromo-6-chloro-1-benzofuran Against Standard Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the robust evaluation of a novel small molecule inhibitor is paramount. This guide provides a comprehensive framework for benchmarking the performance of a putative novel tankyrase inhibitor, 7-Bromo-6-chloro-1-benzofuran, against established standards in the field. The experimental designs and data interpretation strategies detailed herein are grounded in established scientific principles to ensure the generation of reliable and translatable results.

Introduction: The Rationale for Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in a variety of cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, telomere maintenance, and glucose metabolism.[1][2] Of particular interest to oncology researchers is the role of tankyrases in the Wnt/β-catenin pathway. In many cancers, particularly colorectal cancer, aberrant activation of this pathway is a key driver of tumorigenesis.[3][4]

Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[4][5] Inhibition of tankyrase activity leads to the stabilization of Axin, which in turn facilitates the degradation of β-catenin.[6][7] This prevents the translocation of β-catenin to the nucleus and the subsequent transcription of Wnt target genes, ultimately inhibiting cancer cell proliferation.[8] Consequently, the development of potent and selective tankyrase inhibitors represents a promising therapeutic strategy.[9][10]

This guide will use this compound as a case study for a novel benzofuran derivative identified as a potential tankyrase inhibitor. Benzofuran scaffolds are present in numerous biologically active molecules and are of significant interest in medicinal chemistry.[11][12][13] We will benchmark its performance against two well-characterized and widely used tankyrase inhibitors: XAV939 and IWR-1.[10][14]

Comparative Performance Analysis

For the purpose of this guide, we will use hypothetical, yet plausible, experimental data for this compound to illustrate the benchmarking process.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Wnt Signaling IC50 (nM) (HEK293-TOPFlash)
This compound 15850
XAV939 11[14]4[14]~25-50[14][15]
IWR-1 --180[16]

Note: IC50 values for standard inhibitors are sourced from publicly available data and may vary depending on assay conditions.

Experimental Protocols for Robust Benchmarking

The following protocols describe the essential assays for a comprehensive comparison of tankyrase inhibitors. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Biochemical Assay for IC50 Determination of TNKS1 and TNKS2

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.

Principle: This is a cell-free assay that quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant human TNKS1 or TNKS2. The inhibition of this activity by the test compounds is measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, XAV939, and IWR-1 in 100% DMSO.

    • Prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare recombinant human TNKS1 and TNKS2 enzymes, biotinylated NAD+ (the substrate), and the acceptor protein (e.g., a histone).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted compounds.

    • Add the tankyrase enzyme and the acceptor protein to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding biotinylated NAD+.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding a potent, broad-spectrum PARP inhibitor (e.g., olaparib) or by heat inactivation.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate.

    • Incubate for 60 minutes to allow the biotinylated PAR chains to bind to the streptavidin.

    • Wash the plate to remove unbound components.

    • Add an antibody that recognizes the acceptor protein, conjugated to a detection molecule (e.g., horseradish peroxidase - HRP).

    • Add a chemiluminescent or fluorescent substrate for HRP and measure the signal using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Cell-Based Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the ability of a compound to inhibit the Wnt/β-catenin signaling pathway in a cellular context.

Principle: HEK293 cells are transiently or stably transfected with a TCF/LEF-responsive luciferase reporter (TOP-Flash) and a control reporter with mutated TCF/LEF binding sites (FOP-Flash). Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.[18][19]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect the cells with the TOP-Flash or FOP-Flash reporter plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of this compound, XAV939, and IWR-1.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

  • Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

    • Determine the IC50 value for the inhibition of Wnt signaling as described for the biochemical assay.[20]

Cell Proliferation/Viability Assay

This assay assesses the effect of the inhibitors on the growth of cancer cells that are dependent on the Wnt/β-catenin pathway.

Principle: The COLO 320DM colorectal cancer cell line is known to be sensitive to tankyrase inhibitors.[21] The inhibition of cell proliferation or viability upon treatment with the compounds is measured.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture COLO 320DM cells in appropriate media.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of this compound, XAV939, and IWR-1.

  • Viability/Proliferation Measurement:

    • After 72 hours of incubation, measure cell viability using a standard method such as the Sulforhodamine B (SRB) assay, MTT assay, or a CellTiter-Glo® luminescent cell viability assay.[22]

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Visualization of Pathways and Workflows

Wnt/β-Catenin Signaling Pathway and Tankyrase Inhibition

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation CK1 CK1α CK1->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARsylates for Degradation Inhibitor This compound XAV939, IWR-1 Inhibitor->Tankyrase Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison biochem_assay TNKS1/2 Enzymatic Assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem comparison Compare IC50/GI50 values of This compound with XAV939 and IWR-1 ic50_biochem->comparison wnt_assay TOP/FOP Flash Reporter Assay ic50_wnt Determine Cellular Wnt IC50 wnt_assay->ic50_wnt ic50_wnt->comparison prolif_assay Cell Proliferation Assay (e.g., COLO 320DM) gi50_prolif Determine GI50 prolif_assay->gi50_prolif gi50_prolif->comparison

Sources

Comparative Guide: Elemental Analysis Standards for 7-Bromo-6-chloro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 7-Bromo-6-chloro-1-benzofuran presents a specific analytical challenge due to the simultaneous presence of two distinct halogens (bromine and chlorine) on a heterocyclic core. While automated CHN combustion is the industry standard for carbon and hydrogen, it frequently fails to quantify mixed halogens accurately due to interference in the combustion train and the formation of stable inorganic halides.

This guide objectively compares the Classical Gravimetric/Titrimetric Approach (Schöniger Flask) against Modern Instrumental Standards (qNMR and HRMS). For drug development workflows, we recommend a hybrid protocol: using High-Resolution Mass Spectrometry (HRMS) for isotopic identity confirmation and Quantitative NMR (qNMR) for absolute purity, reserving classical elemental analysis (EA) for final regulatory validation.

Part 1: Theoretical Baseline & The "Standard"

Before selecting an analytical method, the theoretical elemental composition must be established as the benchmark.

Target Molecule: this compound Molecular Formula:


Molecular Weight:  231.47  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.08841.51%
Hydrogen (H) 41.0084.0321.74%
Bromine (Br) 179.90479.90434.52%
Chlorine (Cl) 135.45035.45015.32%
Oxygen (O) 115.99915.9996.91%

Critical Threshold: Regulatory bodies (e.g., FDA, EMA) and top-tier journals typically require experimental values to be within ±0.4% of these theoretical values to confirm purity


.

Part 2: Comparative Analysis of Methods

Method A: Automated CHN + Schöniger Flask (Classical)

Best For: Bulk purity validation, regulatory filing, and detection of inorganic impurities (ash).

  • Mechanism:

    • CHN: High-temperature combustion (

      
      ) converts C to 
      
      
      
      and H to
      
      
      .
    • Halogen Add-on (Schöniger): The sample is burned in a pure oxygen atmosphere within a closed flask. The released halogen gases are absorbed into an alkaline solution and titrated (potentiometric or argentometric).

  • The Challenge: Standard CHN analyzers often yield low results for halogenated benzofurans because halogens can form volatile free radicals that escape detection or stable metal halides with the combustion tube packing (poisoning the catalyst).

  • The Fix: Use of Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) as combustion aids is mandatory to ensure complete oxidation and halogen release.
Method B: Quantitative NMR (qNMR) (Modern)

Best For: Absolute purity determination without an identical reference standard; non-destructive.

  • Mechanism: The integrated signal intensity of the analyte is compared directly to an internal standard (IS) of known high purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid).

  • Advantage: Unlike EA, qNMR is not affected by moisture content or inorganic salts (which are "invisible" in

    
    -NMR) but will quantify organic impurities and isomers (e.g., 4-chloro regioisomers) that EA cannot distinguish.
    
Method C: HRMS (Isotopic Fingerprinting)

Best For: Identity confirmation and proving the Br/Cl ratio.

  • Mechanism: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) analyzes the exact mass and isotopic abundance.

  • The "Fingerprint":

    • Chlorine (

      
      ):  ~3:1 ratio.[1][2]
      
    • Bromine (

      
      ):  ~1:1 ratio.[1][2]
      
    • Combined Pattern: A molecule with 1Br and 1Cl exhibits a distinct "M, M+2, M+4" pattern with relative intensities of roughly 3:4:1 . This is the definitive test for identity.

Part 3: Comparative Data Summary

FeatureClassical EA (Combustion)qNMR (Internal Standard)HRMS (Mass Spec)
Primary Output % Composition (Bulk)Absolute Purity (%)Exact Mass & ID
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Accuracy ±0.4% (Standard)±0.5–1.0% (Method dependent)<5 ppm (Mass accuracy)
Specific Challenge Mixed halogens require separate titration (Schöniger).Requires IS with non-overlapping peaks.Poor for bulk purity quantification.
Isomer Specificity Low (Isomers have identical %C/H).High (Distinguishes regioisomers).Medium (Fragmentation may differ).[3]
Cost/Time High / Slow (Manual steps).Low / Fast.High / Fast.

Part 4: Experimental Protocols

Protocol 1: The "Gold Standard" Combustion Workflow

Use this for final compound validation.

1. Automated CHN (Carbon/Hydrogen):

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL.

  • Additive: Add ~2 mg of Tungsten Trioxide (

    
    )  to the tin capsule containing the sample. This prevents the formation of refractory carbides and aids in the release of halogens.
    
  • Temperature: Set combustion tube to

    
     (higher than standard organic sets) to break the benzofuran ring stability.
    

2. Schöniger Flask (Bromine/Chlorine Separation):

  • Preparation: Weigh 5–10 mg of sample onto ashless filter paper. Fold into a platinum basket stopper.

  • Combustion:

    • Add 10 mL of absorbing solution (

      
      ) to a 500 mL iodine flask.
      
    • Flush flask with pure Oxygen (

      
      ) for 60 seconds.
      
    • Ignite paper and immediately insert stopper/basket into the flask.[4] Invert to seal.

  • Titration (The Critical Step):

    • After combustion, shake for 10 mins to absorb gases.

    • For Total Halogens: Acidify with

      
       and titrate potentiometrically with 
      
      
      
      .
    • Differentiation: To separate Br from Cl, use Ion Chromatography (IC) on the absorption solution. This is far more accurate than selective titration for mixed-halogen compounds.

Protocol 2: qNMR Purity Assay

Use this for routine purity checks during synthesis.

  • Solvent: Dissolve 10 mg of this compound in

    
    
    
    
    
    .
  • Internal Standard (IS): Add exactly 5.0 mg of Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a singlet at

      
      , which typically does not overlap with the aromatic benzofuran protons (
      
      
      
      ).
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Critical: must be
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[3]

Part 5: Decision Logic & Visualization

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical selection of methods based on the stage of drug development.

AnalysisWorkflow Sample Crude this compound Check1 Isomeric Purity Check? Sample->Check1 qNMR qNMR (1H) (Distinguishes Isomers) Check1->qNMR Yes (Routine) Check2 Final Characterization? qNMR->Check2 HRMS HRMS (Q-TOF) (Confirms Br/Cl Pattern) Check2->HRMS Identity Confirmation EA Elemental Analysis (CHN + Schöniger) Check2->EA Bulk Purity (>98%) EA->Sample Fails (<0.4% diff)

Caption: Workflow for validating halogenated benzofurans. qNMR is the routine filter; EA and HRMS are the final validators.

Diagram 2: Combustion Interference Pathway

Understanding why standard EA fails without modification.

CombustionChem Molecule C8H4BrClO Reaction Combustion Zone (975°C) Molecule->Reaction Oxygen O2 + Heat Oxygen->Reaction CO2 CO2 / H2O (Detected) Reaction->CO2 Halogens Free Br2 / Cl2 Reaction->Halogens Interference Metal Halides (Trapped in Ash) Reaction->Interference Without Additive WO3 WO3 Additive WO3->Reaction Prevents Trapping

Caption: Mechanism of halogen interference in combustion analysis. Without additives like


, halogens form stable salts, skewing results.

References

  • Schöniger, W. (1955).[4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[5] Mikrochimica Acta.[5]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • ASTM International. (2021). Standard Test Methods for Microquantities of Uranium in Water by Fluorometry (Context: Halogen Combustion Standards). ASTM Standards.

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.

  • Gross, J. H. (2017).[6] Mass Spectrometry: A Textbook (Isotopic Patterns of Halogens). Springer.[5]

Sources

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